molecular formula C16H18N2O4S B6395364 6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% CAS No. 1261968-65-3

6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95%

Cat. No. B6395364
CAS RN: 1261968-65-3
M. Wt: 334.4 g/mol
InChI Key: LMKOMHPJGMNKAB-UHFFFAOYSA-N
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Description

6-(3-t-Butylsulfamoylphenyl)picolinic acid (6-TBS) is an organic compound with a molecular formula of C10H14NO3S. It is a colorless to yellowish solid with a melting point of 160-162°C. 6-TBS is a derivative of picolinic acid, which is a naturally occurring carboxylic acid found in plants and fungi. 6-TBS is widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the production of medical imaging agents, such as MRI contrast agents.

Mechanism of Action

The mechanism of action of 6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% is not fully understood. However, it is thought to act as a chelating agent, binding to metal ions in the body and preventing them from being absorbed. It is also thought to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to reduce inflammation. It has also been shown to reduce the production of reactive oxygen species, as well as to reduce the levels of certain hormones, such as cortisol.

Advantages and Limitations for Lab Experiments

6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable at room temperature. It is also relatively non-toxic, making it safe to use in laboratory experiments. However, it is not very soluble in water, making it difficult to use in some experiments.

Future Directions

The future of 6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% research is wide open. It could be used to develop new drug delivery systems, such as nanocapsules, nanospheres, and liposomes. It could also be used to study the mechanism of action of drugs, such as antifungal agents and antibiotics. It could be used to develop new drugs and to study the effects of drugs on the body. It could also be used to study the biochemical and physiological effects of 6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% in the body. Additionally, 6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% could be used to study the effects of oxidative stress on cells, as well as to study the effects of metal ions on cellular processes.

Synthesis Methods

6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% can be synthesized from the reaction of 3-t-butylsulfamoylbenzoic acid and picolinic acid. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 140-150°C. The reaction is catalyzed by a strong base, such as potassium hydroxide or sodium hydroxide. The reaction is complete in approximately one hour.

Scientific Research Applications

6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% has been used in numerous scientific research studies. It has been used as a substrate for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and medical imaging agents. It has also been used in the synthesis of drug delivery systems, such as nanocapsules, nanospheres, and liposomes. 6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% has also been used to study the mechanism of action of drugs, such as antifungal agents and antibiotics.

properties

IUPAC Name

6-[3-(tert-butylsulfamoyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)12-7-4-6-11(10-12)13-8-5-9-14(17-13)15(19)20/h4-10,18H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKOMHPJGMNKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=NC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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